molecular formula C23H30N2O4S B2813287 2,3,4,5,6-pentamethyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide CAS No. 922096-85-3

2,3,4,5,6-pentamethyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide

Cat. No. B2813287
CAS RN: 922096-85-3
M. Wt: 430.56
InChI Key: IFIQNMDVQBEVOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3,4,5,6-pentamethyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C23H30N2O4S and its molecular weight is 430.56. The purity is usually 95%.
BenchChem offers high-quality 2,3,4,5,6-pentamethyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3,4,5,6-pentamethyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Bioactivity Studies

A study by Gul et al. (2016) involved the synthesis of benzenesulfonamides with potential as carbonic anhydrase inhibitors. These compounds exhibited interesting cytotoxic activities, highlighting their significance in anti-tumor activity studies (Gul, H., et al., 2016).

Eco-Friendly Synthesis

Babazadeh et al. (2016) reported an eco-friendly and efficient synthesis of malonamide and 2,3,4,5-tetrahydrobenzo[b][1,4]oxazepine derivatives. This method employed a heterogeneous catalytic system in aqueous media, underlining the environmental significance of the synthesis process (Babazadeh, M., et al., 2016).

Novel Synthesis Methods

Shaabani et al. (2010) developed a novel one-pot multicomponent reaction for synthesizing tetrahydrobenzo[b][1,4]oxazepine derivatives. This method is notable for its efficiency and the production of compounds at ambient temperature (Shaabani, A., et al., 2010).

Photodynamic Therapy Applications

Pişkin et al. (2020) synthesized zinc phthalocyanine derivatives with potential applications in photodynamic therapy for cancer treatment. These derivatives were noted for their high singlet oxygen quantum yield, crucial for Type II mechanisms in cancer therapy (Pişkin, M., et al., 2020).

Antimicrobial Activities

A study by Sojitra et al. (2016) focused on synthesizing benzenesulfonamide derivatives with antimicrobial properties. These compounds displayed significant potency against bacterial strains, highlighting their therapeutic potential (Sojitra, N. A., et al., 2016).

Environmental Contaminant Analysis

Speltini et al. (2016) developed a method for extracting and determining benzenesulfonamides in soil, addressing the environmental aspect of these compounds as emerging contaminants (Speltini, A., et al., 2016).

Nonlinear Optical Properties

Almansour et al. (2016) investigated the nonlinear optical properties of benzimidazole-tethered oxazepine heterocyclic hybrids. This study is significant in the field of materials science for potential applications in nonlinear optics (Almansour, A., et al., 2016).

properties

IUPAC Name

2,3,4,5,6-pentamethyl-N-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N2O4S/c1-13-14(2)16(4)21(17(5)15(13)3)30(27,28)24-18-9-10-19-20(11-18)29-12-23(6,7)22(26)25(19)8/h9-11,24H,12H2,1-8H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFIQNMDVQBEVOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=C1C)C)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)C(CO3)(C)C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,4,5,6-pentamethyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide

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